molecular formula C22H17N5O5S2 B2669768 Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 1351648-01-5

Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2669768
CAS No.: 1351648-01-5
M. Wt: 495.53
InChI Key: LTSPJXLLIZHBNW-UHFFFAOYSA-N
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Description

Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound of notable interest in the fields of chemistry, biology, medicine, and industry

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of 5-phenylisoxazole-3-carboxylic acid.

    • Reaction: Nitration followed by cyclization.

    • Reagents: Phenylacetic acid, sodium nitrate, sulfuric acid.

    • Conditions: Temperature controlled, typically around 50-60°C.

  • Step 2: : Formation of the 1,3,4-thiadiazole ring.

    • Reaction: Cyclization with thioamide.

    • Reagents: Thiosemicarbazide, acetic anhydride.

    • Conditions: Reflux conditions.

  • Step 3: : Assembly of the thiadiazolyl thioether.

    • Reaction: Thioether formation via nucleophilic substitution.

    • Reagents: 5-phenylisoxazole-3-carboxylic acid, sodium thiolate.

    • Conditions: Mild conditions, room temperature to 40°C.

  • Step 4: : Amide formation and esterification.

    • Reaction: Acylation with benzoic acid derivative and esterification.

    • Reagents: Benzoic acid derivative, methyl alcohol, acetic acid.

    • Conditions: Catalyzed by sulfuric acid, temperature around 60°C.

Industrial Production Methods

  • Larger scale syntheses mirror the laboratory methods but often employ optimized catalysts and continuous flow processes to enhance yield and purity.

Types of Reactions

  • Oxidation: : Forms sulfoxides and sulfones.

    • Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    • Products: Sulfoxides, sulfones.

  • Reduction: : Reduces carboxamido and thiadiazole groups.

    • Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    • Products: Alcohols, amines.

  • Substitution: : Nucleophilic substitutions primarily at the acetamido and benzoate moieties.

    • Reagents: Halogens, amines.

    • Products: Halogenated or aminated derivatives.

Major Products

  • Through these reactions, the compound forms a variety of derivatives, notably sulfoxides, sulfones, alcohols, and halogenated compounds, which further diversify its applications and functionalities.

Chemistry

  • As a model compound in studying thioether and amide bond reactivity.

  • Investigated for its potential as a ligand in coordination chemistry.

Biology

  • Examined for antimicrobial and antifungal properties.

  • Studied as a potential inhibitor in enzymatic reactions due to its unique binding affinities.

Medicine

  • Potential use as a lead compound in drug discovery, especially in targeting diseases involving oxidative stress and microbial infections.

  • Ongoing research into its anti-inflammatory properties.

Industry

  • Utilized in material science for the development of specialized polymers and coatings.

  • Employed in analytical chemistry as a standard for reaction mechanisms and pathways.

Mechanism of Action

The exact mechanism of action depends on the specific application, but generally, it involves:

  • Molecular Targets: : Enzymes, bacterial cell walls, inflammatory mediators.

  • Pathways: : Binding to active sites or altering cell membrane integrity, leading to inhibited function or cell death.

Similar Compounds

  • 4-(2-(2-((5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.

  • Methyl 4-((5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)benzoate.

Uniqueness

  • Its structure combines multiple reactive sites, offering versatility in synthetic modifications.

  • The presence of both an isoxazole and thiadiazole ring system enhances its biological activity, making it more potent in antimicrobial and enzymatic inhibition applications compared to simpler analogs.

This compound is a fascinating study subject, offering diverse applications and significant research opportunities across multiple disciplines.

Properties

IUPAC Name

methyl 4-[[2-[[5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O5S2/c1-31-20(30)14-7-9-15(10-8-14)23-18(28)12-33-22-26-25-21(34-22)24-19(29)16-11-17(32-27-16)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSPJXLLIZHBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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